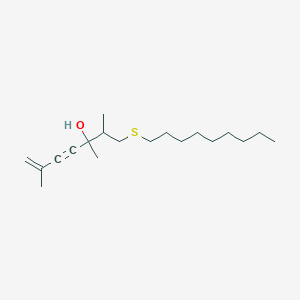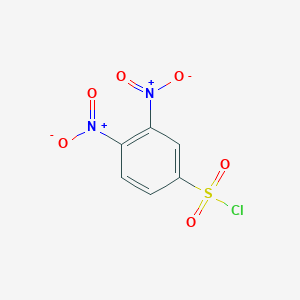
3,4-Dinitrobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dinitrobenzenesulfonyl chloride (DNBS) is a chemical compound widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. It is a yellow crystalline powder with a chemical formula of C6H3N2O5SCl. DNBS is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and analytical chemistry. In
Mécanisme D'action
3,4-Dinitrobenzenesulfonyl chloride reacts with the amino group of amino acids and peptides to form a stable sulfonamide derivative. The reaction proceeds through the formation of an intermediate imidic acid that reacts with thionyl chloride to form the final product. The reaction is highly selective for primary amino groups and does not react with secondary or tertiary amino groups. The reaction is also highly specific for amino acids and peptides and does not react with other compounds in biological samples.
Effets Biochimiques Et Physiologiques
3,4-Dinitrobenzenesulfonyl chloride is a stable compound that does not have any significant biochemical or physiological effects. It is a reagent that is used to detect and quantify amino acids and peptides in biological samples. 3,4-Dinitrobenzenesulfonyl chloride is not metabolized by the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dinitrobenzenesulfonyl chloride is a versatile reagent that has several advantages for lab experiments. It is highly selective for primary amino groups and does not react with other compounds in biological samples. 3,4-Dinitrobenzenesulfonyl chloride is also a stable compound that can be stored for long periods without degradation. However, 3,4-Dinitrobenzenesulfonyl chloride has some limitations for lab experiments. It requires a high concentration of amino acids or peptides for detection, and the reaction is sensitive to pH and temperature. 3,4-Dinitrobenzenesulfonyl chloride also reacts with some amino acids and peptides more slowly than others, which can lead to inaccurate quantification.
Orientations Futures
3,4-Dinitrobenzenesulfonyl chloride has several potential future directions for scientific research. One area of research is the development of new reagents that can detect and quantify other compounds in biological samples. Another area of research is the use of 3,4-Dinitrobenzenesulfonyl chloride in the synthesis of peptides and proteins for therapeutic applications. 3,4-Dinitrobenzenesulfonyl chloride can also be used to study the structure and function of proteins and peptides by identifying amino acid residues involved in protein-protein interactions. Finally, 3,4-Dinitrobenzenesulfonyl chloride can be used to study the role of amino acids and peptides in disease states, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
3,4-Dinitrobenzenesulfonyl chloride can be synthesized by reacting 3,4-dinitrobenzenesulfonic acid with thionyl chloride in the presence of a catalytic amount of DMF (dimethylformamide). The reaction proceeds at room temperature and yields 3,4-Dinitrobenzenesulfonyl chloride as a yellow crystalline powder. The synthesis of 3,4-Dinitrobenzenesulfonyl chloride is a straightforward process, and the compound is commercially available.
Applications De Recherche Scientifique
3,4-Dinitrobenzenesulfonyl chloride is widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. 3,4-Dinitrobenzenesulfonyl chloride reacts with the amino group of amino acids and peptides to form a stable sulfonamide derivative that can be easily detected and quantified using UV-visible spectroscopy. 3,4-Dinitrobenzenesulfonyl chloride has been used to study the amino acid composition of proteins, the synthesis of peptides, and the identification of amino acid residues involved in protein-protein interactions.
Propriétés
Numéro CAS |
100367-66-6 |
|---|---|
Nom du produit |
3,4-Dinitrobenzenesulfonyl chloride |
Formule moléculaire |
C6H3ClN2O6S |
Poids moléculaire |
266.62 g/mol |
Nom IUPAC |
3,4-dinitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClN2O6S/c7-16(14,15)4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H |
Clé InChI |
CFCJOWCTJBGWMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
Benzenesulfonoyl chloride, 3,4-dinitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



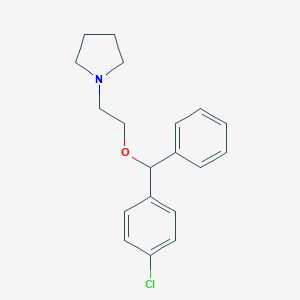
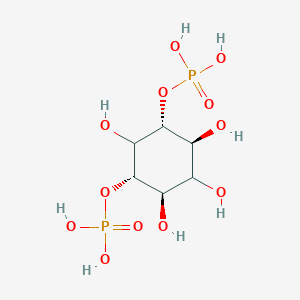



![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
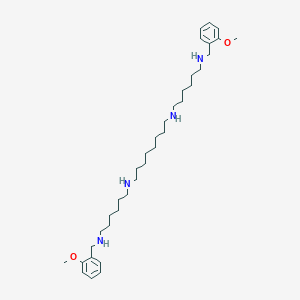



![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
